molecular formula C19H18FN3OS2 B2756468 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448048-11-0

2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2756468
CAS No.: 1448048-11-0
M. Wt: 387.49
InChI Key: YIZMGWMMMLRDMT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a fluorophenyl group, a thiazolyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.

    Attachment of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Piperazine Derivative: The piperazine ring is synthesized separately and then functionalized with the thiazole-thiophene moiety.

    Final Coupling: The final step involves coupling the piperazine derivative with 4-fluoroacetophenone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand these interactions better.

Medicine

Medically, 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazole and thiophene rings could participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)ethanone: Similar structure but with a thiophene ring at a different position.

    2-(4-Fluorophenyl)-1-(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of a fluorophenyl group, a thiazole ring, and a thiophene ring in 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS2/c20-16-3-1-14(2-4-16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMGWMMMLRDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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